

Application Notes and Protocols for DSPE-PEG1000-YIGSR Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DSPE-PEG1000-YIGSR**

Cat. No.: **B039488**

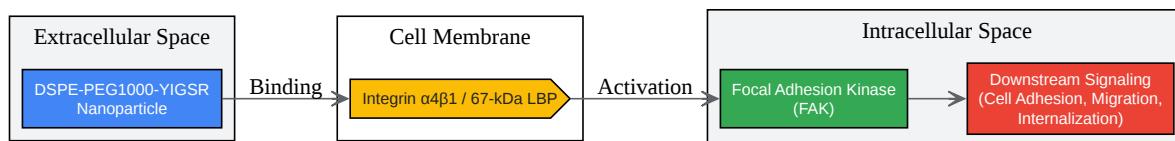
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical strategy in the development of targeted drug delivery systems. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) has become a standard approach to improve the pharmacokinetic properties of nanoparticles. The PEGylation of nanoparticles creates a hydrophilic layer that reduces opsonization and clearance by the mononuclear phagocyte system, leading to prolonged circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

To further enhance the therapeutic efficacy and minimize off-target effects, active targeting strategies are employed. This involves the functionalization of the nanoparticle surface with targeting ligands that bind to specific receptors overexpressed on diseased cells. The YIGSR peptide, a sequence derived from the laminin- $\beta 1$ chain, is a promising targeting moiety. It specifically binds to the 67-kDa laminin receptor and integrin $\alpha 4\beta 1$, which are often overexpressed on the surface of various cancer cells and angiogenic endothelial cells.


This document provides detailed application notes and protocols for the surface modification of nanoparticles with **DSPE-PEG1000-YIGSR**, a conjugate that combines the "stealth" properties of PEG with the active targeting capabilities of the YIGSR peptide.

Mechanism of Action: YIGSR-Mediated Targeting

The YIGSR peptide sequence (Tyr-Ile-Gly-Ser-Arg) acts as a ligand for specific cell surface receptors, primarily the 67-kDa laminin-binding protein (LBP) and integrin $\alpha 4\beta 1$. Upon binding, it can trigger intracellular signaling cascades that influence cell adhesion, migration, and proliferation. In the context of targeted drug delivery, the primary function is to enhance the binding and subsequent internalization of the nanoparticle carrier into target cells, thereby increasing the intracellular concentration of the therapeutic payload.

Signaling Pathway Overview

The binding of YIGSR to its receptors can initiate downstream signaling events. For instance, integrin engagement is known to activate Focal Adhesion Kinase (FAK), a key regulator of cell adhesion, migration, and survival.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

YIGSR peptide-mediated signaling cascade.

Data Presentation: Characterization of YIGSR-Modified Nanoparticles

The following tables summarize representative quantitative data for nanoparticles before and after surface modification with a YIGSR peptide. The data is compiled from studies on YIGSR-modified polymeric nanospheres and other DSPE-PEG functionalized nanoparticles to provide a comparative overview.

Parameter	Unmodified Nanoparticles	YIGSR-Modified Nanoparticles	Reference
Average Size (nm)	~100	~108	[5]
Polydispersity Index (PDI)	< 0.2	< 0.2	[6]
Zeta Potential (mV)	-22.2	-39.0	[6]
Drug Entrapment Efficiency (%)	~70	~68.5	[5]

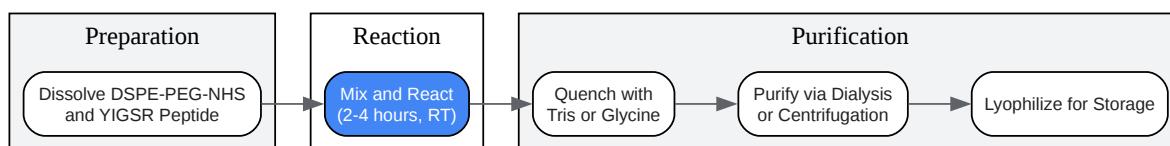
In Vitro Parameter	Non-Targeted Nanoparticles	YIGSR-Targeted Nanoparticles	Reference
Cellular Binding (to HUVEC cells)	1-fold (baseline)	8-fold increase	[5]
Cellular Uptake (in 4T1 cells)	Lower	Higher	[6]

In Vivo Parameter	Free Drug	Non-Targeted Nanoparticles	YIGSR-Targeted Nanoparticles	Reference
Tumor Regression	Less Effective	Moderately Effective	Significantly More Effective	[5]

Experimental Protocols

Protocol 1: Conjugation of YIGSR Peptide to DSPE-PEG1000-NHS

This protocol describes the conjugation of an amine-containing YIGSR peptide to DSPE-PEG1000-NHS (N-hydroxysuccinimide) ester.


Materials:

- DSPE-PEG1000-NHS
- YIGSR peptide (with a free amine group, e.g., at the N-terminus or on a lysine residue)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Dialysis membrane (e.g., MWCO 3.5 kDa) or centrifugal filter units

Procedure:

- Preparation of Reagents:
 - Allow the DSPE-PEG1000-NHS vial to equilibrate to room temperature before opening to prevent moisture condensation.
 - Immediately before use, dissolve DSPE-PEG1000-NHS in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
 - Dissolve the YIGSR peptide in the amine-free buffer to a desired concentration (e.g., 5 mg/mL).
- Conjugation Reaction:
 - In a reaction vessel, combine the dissolved YIGSR peptide with the DSPE-PEG1000-NHS solution. A 1.1 to 1.5-fold molar excess of the DSPE-PEG1000-NHS is recommended.
 - Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
 - Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

- Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.
- Purification:
 - Purify the **DSPE-PEG1000-YIGSR** conjugate from unreacted peptide and byproducts using dialysis against the amine-free buffer or by using centrifugal filter units.
 - Lyophilize the purified conjugate for long-term storage at -20°C.

[Click to download full resolution via product page](#)

Workflow for YIGSR conjugation to DSPE-PEG-NHS.

Protocol 2: Preparation of DSPE-PEG1000-YIGSR Modified Liposomes

This protocol describes the formulation of YIGSR-targeted liposomes using the thin-film hydration method.

Materials:

- Phospholipids (e.g., DSPC, DPPC)
- Cholesterol
- DSPE-PEG1000
- **DSPE-PEG1000-YIGSR** (from Protocol 1)
- Chloroform or a chloroform/methanol mixture
- Hydration buffer (e.g., PBS, pH 7.4)

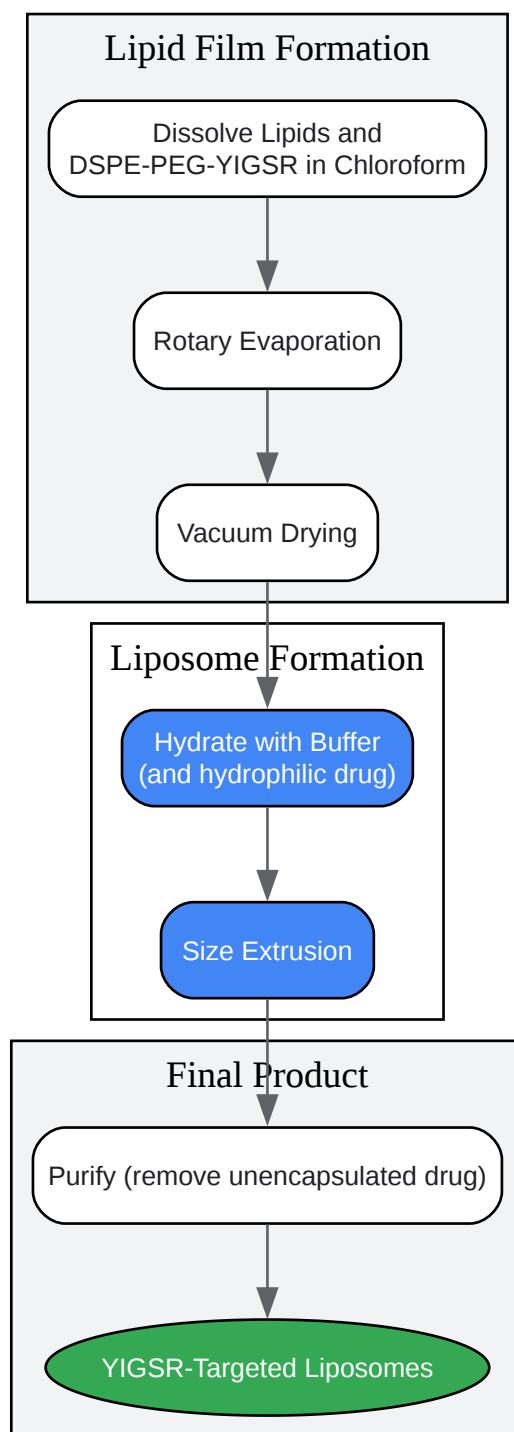
- Drug to be encapsulated

Procedure:

- Lipid Film Formation:

- Dissolve the phospholipids, cholesterol, DSPE-PEG1000, and **DSPE-PEG1000-YIGSR** in chloroform in a round-bottom flask. A typical molar ratio is 55:40:4.5:0.5 (Lipid:Cholesterol:DSPE-PEG:DSPE-PEG-YIGSR).
- If encapsulating a lipophilic drug, add it at this stage.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
- Dry the film under vacuum for at least 2 hours to remove any residual solvent.

- Hydration:


- Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or sonicating the flask at a temperature above the phase transition temperature of the lipids.

- Size Extrusion:

- To obtain unilamellar vesicles with a uniform size distribution, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

- Purification:

- Remove any unencapsulated drug by dialysis or size exclusion chromatography.

[Click to download full resolution via product page](#)

Preparation of YIGSR-modified liposomes.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the cellular uptake of YIGSR-modified nanoparticles compared to non-targeted nanoparticles using a fluorescent dye.

Materials:

- Target cells (e.g., cancer cell line overexpressing laminin receptors)
- Non-target cells (as a control)
- Fluorescently labeled nanoparticles (YIGSR-modified and non-targeted)
- Cell culture medium
- PBS
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Seeding:
 - Seed the target and non-target cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
- Nanoparticle Incubation:
 - Prepare different concentrations of the fluorescently labeled YIGSR-modified and non-targeted nanoparticles in cell culture medium.
 - Remove the old medium from the cells and add the nanoparticle suspensions.
 - Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
- Washing:
 - After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
- Analysis:

- Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.
- Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.

Conclusion

The surface modification of nanoparticles with **DSPE-PEG1000-YIGSR** represents a promising strategy for the targeted delivery of therapeutic agents. The protocols and data presented in this document provide a framework for the development and evaluation of such targeted nanocarriers. The ability to specifically target cancer cells and angiogenic endothelium can potentially lead to improved therapeutic outcomes and reduced side effects in cancer therapy and other diseases characterized by the overexpression of laminin receptors. Further optimization of the nanoparticle formulation and a thorough *in vivo* evaluation are crucial steps towards the clinical translation of this technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymeric nanospheres modified with YIGSR peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes and Protocols for DSPE-PEG1000-YIGSR Surface Modification of Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039488#dspe-peg1000-yigsr-surface-modification-of-nanoparticles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com